molecular formula C18H11ClFN3OS B11074164 4-Amino-5-[(4-chlorophenyl)carbonyl]-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile

4-Amino-5-[(4-chlorophenyl)carbonyl]-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile

Cat. No.: B11074164
M. Wt: 371.8 g/mol
InChI Key: PVYDXTDAZHYEQN-UHFFFAOYSA-N
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Description

4-amino-5-(4-chlorobenzoyl)-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of multiple functional groups, including an amino group, a chlorobenzoyl group, a fluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(4-chlorobenzoyl)-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached through acylation reactions using chlorobenzoyl chloride.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Addition of the Carbonitrile Group: The carbonitrile group can be added via nucleophilic addition reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-chlorobenzoyl)-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-amino-5-(4-chlorobenzoyl)-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-amino-5-(4-chlorobenzoyl)-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-chlorobenzoyl)amino)phenylacetic acid
  • 4-chlorobenzoyl CoA ligase
  • 4-aminocoumarin derivatives

Uniqueness

4-amino-5-(4-chlorobenzoyl)-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various applications.

Properties

Molecular Formula

C18H11ClFN3OS

Molecular Weight

371.8 g/mol

IUPAC Name

4-amino-5-(4-chlorobenzoyl)-2-(3-fluoroanilino)thiophene-3-carbonitrile

InChI

InChI=1S/C18H11ClFN3OS/c19-11-6-4-10(5-7-11)16(24)17-15(22)14(9-21)18(25-17)23-13-3-1-2-12(20)8-13/h1-8,23H,22H2

InChI Key

PVYDXTDAZHYEQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C#N

Origin of Product

United States

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